F0F1-ATPase Inhibitory Potency: Isoapoptolidin vs. Apoptolidin
In a direct head-to-head comparison using a rapid F0F1-ATPase assay, isoapoptolidin exhibits a 24.3-fold reduction in inhibitory potency relative to apoptolidin, with IC50 values of 17 μM and 0.7 μM, respectively [1]. This stark difference in target engagement is a critical differentiator, establishing that the ring-expanded isomer is a significantly weaker inhibitor of mitochondrial Complex V.
| Evidence Dimension | Mitochondrial F0F1-ATPase Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 17 μM |
| Comparator Or Baseline | Apoptolidin IC50 = 0.7 μM |
| Quantified Difference | 24.3-fold less potent (17 μM / 0.7 μM) |
| Conditions | Rapid F0F1-ATPase assay |
Why This Matters
This data provides the primary quantitative basis for selecting isoapoptolidin over apoptolidin when a less potent or chemically distinct control is required for mitochondrial ATP synthase studies.
- [1] Wender PA, Jankowski OD, Tabet EA, Seto H. Isoapoptolidin: structure and activity of the ring-expanded isomer of apoptolidin. Org Lett. 2002 Oct 31;4(22):3819-22. View Source
